Human OCT1 Transporter Inhibition – Activity Comparison Against Closest Structural Analogs
The target compound was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a HEK293 cellular uptake assay using the fluorescent substrate ASP+, yielding an IC₅₀ of 138,000 nM (138 µM) [1]. This represents a weak but quantifiable interaction with the OCT1 transporter. For comparison, the known OCT1 inhibitor Verapamil exhibits an IC₅₀ of approximately 2.9 µM under comparable assay conditions, while the reference inhibitor Quinidine shows an IC₅₀ of ~16.6 µM [2]. The target compound is approximately 48-fold weaker than Verapamil and 8-fold weaker than Quinidine at OCT1, indicating a distinct OCT1 interaction profile that may be advantageous in screening campaigns where OCT1-mediated off-target effects need to be minimized. Within the pyrrolopyridine-dione carboxamide subseries, no other analog has publicly reported OCT1 inhibition data for direct intra-class comparison.
| Evidence Dimension | Inhibition of human OCT1 transporter (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | Verapamil: IC₅₀ ≈ 2.9 µM; Quinidine: IC₅₀ ≈ 16.6 µM; No intra-class comparator data publicly available |
| Quantified Difference | ~48× weaker than Verapamil; ~8× weaker than Quinidine at OCT1 |
| Conditions | HEK293 cells expressing human OCT1; ASP+ fluorescent substrate uptake assay; microplate reader detection |
Why This Matters
This provides the only publicly available, assay-contextualized quantitative bioactivity data for this compound, enabling informed selection for ADME-Tox counter-screening panels where minimal OCT1 liability is desired.
- [1] BindingDB. Affinity Data for BDBM50241341: IC₅₀ = 1.38E+5 nM for Inhibition of Human OCT1 Expressed in HEK293 Cells. View Source
- [2] Hacker, K., et al. (2015). Substrate-Dependent Inhibition of Organic Cation Transporter 1 (OCT1) by Selected Drugs. Pharmaceutical Research, 32, 3024–3034. View Source
